molecular formula C10H17N3O2 B11890231 tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate CAS No. 1694621-06-1

tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate

Cat. No.: B11890231
CAS No.: 1694621-06-1
M. Wt: 211.26 g/mol
InChI Key: PAGQXFSRGPLPCD-UHFFFAOYSA-N
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Description

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate is an organic compound with the molecular formula C10H17N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate involves several steps. One common method starts with the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

CAS No.

1694621-06-1

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[1-(1H-pyrazol-4-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O2/c1-7(8-5-11-12-6-8)13-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,12)(H,13,14)

InChI Key

PAGQXFSRGPLPCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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